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Compound of Interest

Compound Name:
6-Methoxy-2-methylimidazo[1,2-

a]pyrazin-3-amine

Cat. No.: B13151246

Get Quote

Compound: 6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine (MMPA) CAS: 1935412-97-7

Primary Indication: Acid-Peptic Disorders (GERD, Peptic Ulcer Disease, H. pylori eradication)

Mechanism of Action: Reversible, K⁺-competitive inhibition of gastric H⁺/K⁺-ATPase.[1]

Introduction & Mechanism of Action
The Pharmacophore
MMPA acts as a weak base (pKa ~ 5.0–6.0). Unlike Proton Pump Inhibitors (PPIs) which

require acid-catalyzed rearrangement to form a covalent disulfide bond, MMPA is a P-CAB. It

concentrates in the highly acidic secretory canaliculus of the parietal cell (pH < 1.0) via

protonation. The protonated species binds ionically to the luminal aspect of the H⁺/K⁺-ATPase,

competing with K⁺ ions and blocking acid secretion immediately.

Advantages Over PPIs[2]
Rapid Onset: Does not require multiple doses to achieve steady-state inhibition.
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Stability: Stable in acid; does not require enteric coating.

Reversibility: Activity correlates directly with plasma/tissue concentration.

Mechanism Diagram
The following diagram illustrates the competitive binding mechanism of MMPA within the

parietal cell.
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Figure 1: Mechanism of Action. MMPA diffuses into the canaliculus, becomes protonated, and

ionically locks the proton pump.

Experimental Protocols
To validate efficacy, a tiered approach is recommended:

Tier 1: Shay Rat Model (Pylorus Ligation) – For determining total acid output and potency

(ED₅₀).

Tier 2: Lumen-Perfused Rat – For real-time pharmacodynamics (onset/duration).

Protocol A: The Shay Rat (Pylorus Ligation)
This is the gold standard for screening antisecretory compounds.

Materials
Animals: Male Wistar or Sprague-Dawley rats (180–220 g).
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Vehicle: 0.5% Methylcellulose or 10% DMSO/Saline (MMPA is lipophilic).

Reference Drug: Vonoprazan (1–10 mg/kg) or Omeprazole (10–30 mg/kg).

Reagents: 0.01 N NaOH, Phenolphthalein indicator.

Step-by-Step Methodology
Fasting: Fast rats for 24 hours in wire-bottom cages to prevent coprophagy (which buffers

gastric acid). Provide water ad libitum.

Drug Administration:

Administer MMPA (e.g., 1, 3, 10, 30 mg/kg) via oral gavage (p.o.) or intraduodenal (i.d.)

injection.

Timing: Administer 30–60 minutes prior to ligation (for p.o.) or immediately after ligation

(for i.d.).

Anesthesia & Surgery:

Anesthetize using Isoflurane (2-3%) or Ketamine/Xylazine (80/10 mg/kg i.p.).

Make a small midline abdominal incision.

Locate the pylorus and ligate it carefully with 4-0 silk suture. Critical: Do not damage the

blood vessels.

Suture the muscle and skin layers separately.

Accumulation Period: Allow the animal to recover and accumulate gastric juice for 4 hours.

Termination: Euthanize via CO₂ asphyxiation.

Collection:

Clamp the esophagus. Remove the stomach.

Open along the greater curvature and collect gastric juice into a graduated centrifuge tube.
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Analysis:

Centrifuge at 3000 rpm for 10 min.

Measure Volume (mL).

Measure pH.

Total Acidity: Titrate 1.0 mL of supernatant against 0.01 N NaOH to pH 7.0.

Data Calculation

Protocol B: The Lumen-Perfused Rat (Real-Time pH
Monitoring)
This model differentiates P-CABs (fast onset) from PPIs (slow onset).

Experimental Setup
Anesthesia: Urethane (1.2 g/kg i.p.) – maintains stable anesthesia for long durations.

Perfusate: Saline (0.9%) adjusted to pH 7.0, perfused at 1 mL/min.

Stimulant: Histamine dihydrochloride (10 mg/kg/h, s.c. infusion) or Pentagastrin.

Workflow Diagram
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Figure 2: Lumen-Perfused Rat Workflow. This setup allows observation of the "immediate

release" effect characteristic of P-CABs.

Procedure
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Cannulation: Insert a perfusion catheter through the esophagus and an outflow catheter

through the pylorus.

Perfusion: Perfuse the stomach with warm saline. Collect the effluent every 10–15 minutes.

Stimulation: Initiate Histamine infusion. Wait for acid output to stabilize (approx. 45–60 mins).

Dosing: Administer MMPA intravenously (i.v.) for immediate bioavailability assessment, or

intraduodenally (i.d.) to mimic oral absorption.

Endpoint: Measure the time to return to pH > 4.0 and the duration of action.

Data Presentation & Analysis
Summary Table Template
Use the following structure to report efficacy data.

Parameter
Vehicle
Control

MMPA (Low
Dose)

MMPA (High
Dose)

Reference
(Vonoprazan)

Dose (mg/kg) - 3.0 10.0 3.0

Gastric Vol (mL) **

pH *

Total Acidity

(mEq/L)

% Inhibition - 41% 86% 47%

*Values are Mean ± SEM. *p<0.05, *p<0.01 vs Vehicle (ANOVA).

Key Metrics
ED₅₀ (Effective Dose 50): The dose required to inhibit acid secretion by 50%.
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Onset Time (t_onset): Time required to raise intragastric pH > 4.0 (from Lumen-Perfused

model).

Ulcer Index (UI): If testing cytoprotection, score mucosal damage on a scale of 0–5 based on

lesion length.

Critical Considerations (Self-Validating the Protocol)
Vehicle Selection: The amine group at position 3 makes MMPA a weak base. It may

precipitate in neutral pH vehicles.

Recommendation: Dissolve in a slightly acidic vehicle (e.g., 0.5% citric acid) or use 10%

DMSO/PEG400 for i.v. dosing to ensure solubility.

Coprophagy Prevention: In the Shay rat model, failing to use wire-bottom cages allows rats

to eat feces, which neutralizes stomach acid and produces false negatives (low acidity in

control group).

Vagal Integrity: In the Pylorus Ligation model, the vagus nerve must remain intact. Careless

surgery can sever the vagus, stopping acid secretion artificially.

Differentiation from Kinase Activity: Since the imidazo[1,2-a]pyrazine scaffold is also a kinase

inhibitor core, observe animals for off-target toxicity (e.g., bleeding diathesis if BTK is

inhibited, though unlikely at acute single doses for acid secretion).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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